Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate hydrochloride
Overview
Description
Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate hydrochloride typically involves the reaction of piperazine with a pyrimidine derivative. One common method involves the reaction of ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate with hydrochloric acid to yield the hydrochloride salt . The reaction is usually carried out in a solvent such as chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving multiple steps of purification and crystallization to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the piperazine and pyrimidine rings.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Hydrochloric Acid: Used to form the hydrochloride salt.
Potassium Carbonate: Often used as a base in the synthesis reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, the reaction with hydrochloric acid yields the hydrochloride salt .
Scientific Research Applications
Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Biological Research: It is used in studies involving cell viability assays, molecular docking, and inhibition of inflammatory pathways.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. Studies have shown that the compound can inhibit endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway . These interactions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate hydrochloride include:
- Ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate
- Triazole-pyrimidine hybrids
Uniqueness
This compound is unique due to its specific structural features that allow it to interact with multiple biological targets. Its ability to inhibit key inflammatory pathways and provide neuroprotection sets it apart from other similar compounds .
Properties
IUPAC Name |
methyl 2-piperazin-1-ylpyrimidine-5-carboxylate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2.ClH/c1-16-9(15)8-6-12-10(13-7-8)14-4-2-11-3-5-14;/h6-7,11H,2-5H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWWDUNEBMPUKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)N2CCNCC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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